![molecular formula C9H10N2O4 B1473150 2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 2092289-80-8](/img/structure/B1473150.png)
2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Overview
Description
Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Evaluation : A study focused on synthesizing novel dihydropyrimidine carboxylic acids, similar in structure to the compound , and evaluating their antimicrobial properties. The synthesized compounds demonstrated significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Shastri & Post, 2019).
- Broad Biological Activities of Dihydropyrimidine Derivatives : Dihydropyrimidinone and dihydropyrimidine derivatives, closely related to the compound , are known to possess a range of biological activities including antibacterial, antiviral, and anticancer properties. This study synthesized new dihydropyrimidine derivatives and evaluated their antibacterial and antifungal activities, confirming their potential in various therapeutic applications (Al-Juboori, 2020).
Chemical Synthesis and Reactions
- Novel Synthesis Methods : A study reported a high-yielding method for synthesizing 2-substituted derivatives of 5-hydroxy-6-oxo-dihydropyrimidine-4-carboxylic acid, indicating advancements in the efficient synthesis of these compounds, which could be applicable to the compound (Dreher et al., 2004).
- Oxidation Reactions : Research on the oxidation of derivatives of tetrahydropyrimidine-5-carboxylic acid, similar to the compound , with selenium dioxide revealed that specific groups (like the 6-methyl group) are oxidized to various functional groups, shedding light on the potential chemical transformations of such compounds (Khanina & Dubur, 1982).
Potential Therapeutic Applications
- Inhibitory Activities : Compounds structurally related to 2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid have been studied for their potential as xanthine oxidase inhibitors, indicating possible therapeutic applications in the treatment of diseases like hyperuricemia (Mao et al., 2019).
properties
IUPAC Name |
2-cyclopropyl-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-11-7(4-2-3-4)10-5(9(14)15)6(12)8(11)13/h4,12H,2-3H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYQUOVUHSMORJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=C(C1=O)O)C(=O)O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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